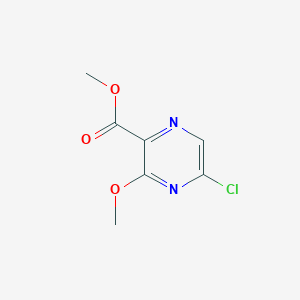![molecular formula C20H16ClN3O3 B12596069 N~1~-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N~2~-phenylethanediamide CAS No. 642085-10-7](/img/structure/B12596069.png)
N~1~-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N~2~-phenylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N~2~-phenylethanediamide is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N~2~-phenylethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyridin-3-yl ether: This step involves the reaction of a pyridin-3-yl halide with a phenol derivative under basic conditions to form the pyridin-3-yl ether.
Amidation: The pyridin-3-yl ether is then reacted with an amine derivative to form the desired diamide compound. This step often requires the use of coupling reagents such as EDCI or DCC to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反应分析
Types of Reactions
N~1~-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N~2~-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N~1~-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N~2~-phenylethanediamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
作用机制
The mechanism of action of N1-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N~2~-phenylethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N~1~-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N~2~-phenylethanediamide: shares similarities with other compounds containing pyridin-3-yl ether and diamide functionalities.
Imidazole derivatives: These compounds also exhibit a wide range of biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of N1-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N~2~-phenylethanediamide lies in its specific combination of functional groups, which can confer unique properties and reactivity. This makes it a valuable compound for research and development in multiple fields.
属性
CAS 编号 |
642085-10-7 |
|---|---|
分子式 |
C20H16ClN3O3 |
分子量 |
381.8 g/mol |
IUPAC 名称 |
N'-[4-chloro-3-(pyridin-3-yloxymethyl)phenyl]-N-phenyloxamide |
InChI |
InChI=1S/C20H16ClN3O3/c21-18-9-8-16(11-14(18)13-27-17-7-4-10-22-12-17)24-20(26)19(25)23-15-5-2-1-3-6-15/h1-12H,13H2,(H,23,25)(H,24,26) |
InChI 键 |
QWGUOMLUFGMJCY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)COC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7-Benzothiazoledione, 6-[(3,4-dichlorophenyl)amino]-2,5-dimethyl-](/img/structure/B12596005.png)
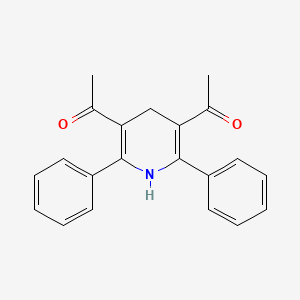
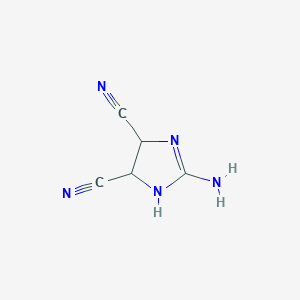
![5-[(6R)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole](/img/structure/B12596010.png)
![4-Isothiazolecarboxamide, 3,5-dichloro-N-[(phenylamino)carbonyl]-](/img/structure/B12596012.png)
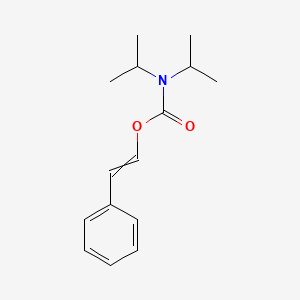
![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12596025.png)
![3-[6-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12596031.png)
![3-[2-(4-Hydroxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596033.png)

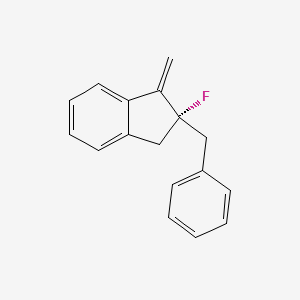
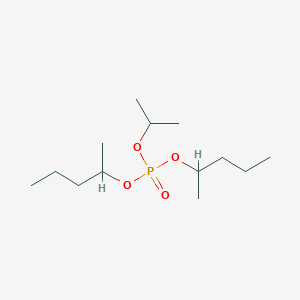
![N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12596059.png)
